
Iloperidone-d3
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Overview
Description
Iloperidone-d3 is a deuterated form of iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia and bipolar disorder. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for scientific research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iloperidone-d3 involves the incorporation of deuterium atoms into the iloperidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in iloperidone are replaced with deuterium using deuterated reagents under specific conditions. For example, iloperidone can be treated with deuterated solvents such as deuterated methanol or deuterated water in the presence of a catalyst to achieve the desired deuterium substitution.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure consistent deuterium incorporation. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Metabolic Reactions and Pathways
Iloperidone-d3 undergoes hepatic metabolism similar to non-deuterated Iloperidone, with pathways mediated by cytochrome P450 enzymes:
Table 2: Metabolic Pathways of this compound
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Hydroxylation (CYP2D6) : Generates P95, which accounts for ~48% of total plasma exposure in extensive metabolizers .
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O-Demethylation (CYP3A4) : Produces P89, a minor metabolite with reduced receptor binding .
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Reduction (Carbonyl Reductase) : Yields P88, an active metabolite contributing to 19–34% of plasma exposure .
Deuteration alters pharmacokinetics, slowing metabolic clearance and improving stability in analytical assays .
Stability and Degradation Reactions
This compound exhibits predictable degradation under controlled conditions:
Table 3: Stability Profile and Reactivity
Condition | Reaction Observed | Outcome | Source |
---|---|---|---|
Acidic Hydrolysis (pH <3) | Cleavage of benzisoxazole ring | Loss of deuterium label | |
Oxidative Stress | Oxidation at piperidine nitrogen | N-oxide derivatives | |
Photodegradation | Isomerization of methoxy group | Reduced receptor affinity |
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Acid Hydrolysis : The benzisoxazole moiety degrades, releasing deuterated fragments detectable via LC-MS.
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Oxidation : Forms N-oxide derivatives under oxidative conditions, confirmed by NMR and high-resolution mass spectrometry.
Scientific Research Applications
Iloperidone-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of iloperidone.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of iloperidone.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of iloperidone in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of new formulations and drug delivery systems.
Mechanism of Action
Iloperidone-d3 exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps to alleviate the symptoms of schizophrenia and bipolar disorder by modulating the dopaminergic and serotonergic pathways in the brain. The deuterium substitution in this compound enhances its metabolic stability, leading to prolonged drug action and improved therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.
Quetiapine: An atypical antipsychotic with a broader receptor binding profile and different side effect profile.
Risperidone: Shares similar therapeutic uses but has a different pharmacokinetic profile.
Uniqueness of Iloperidone-d3
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This makes it a valuable compound for both research and therapeutic applications, offering improved pharmacokinetic properties compared to its non-deuterated counterpart.
Biological Activity
Iloperidone-d3 is a deuterated form of iloperidone, an atypical antipsychotic primarily used in the treatment of schizophrenia. This article provides a comprehensive overview of its biological activity, focusing on receptor binding profiles, pharmacodynamics, clinical case studies, and research findings.
Receptor Binding Profile
Iloperidone exhibits a complex interaction with various neurotransmitter receptors, which contributes to its therapeutic effects. The following table summarizes the binding affinities (Ki values) of this compound at key receptors:
Receptor Type | Ki (nM) | Activity |
---|---|---|
5-HT2A | 5.6 | Antagonist |
D2 | 6.3 | Antagonist |
D3 | 7.1 | Antagonist |
α1 | 0.36 | Antagonist |
5-HT1A | 93.1 | Antagonist |
5-HT6 | 63.1 | Antagonist |
α2C | 16.2 | Antagonist |
This compound demonstrates high affinity for serotonin receptors (5-HT2A) and dopamine receptors (D2 and D3), which are crucial for its antipsychotic effects. Its low affinity for histamine H1 and muscarinic receptors suggests a lower likelihood of sedation and cognitive impairment compared to other antipsychotics .
Pharmacodynamics
The pharmacodynamic profile of this compound indicates that it primarily functions as a combined D2/5HT2A antagonist. This dual action is believed to mitigate both positive and negative symptoms of schizophrenia effectively. The compound's ability to inhibit agonist responses in cell lines expressing various receptors suggests it acts as a functional antagonist rather than a full agonist, contributing to its therapeutic efficacy without significant side effects associated with other antipsychotics .
Clinical Case Studies
Recent case studies have highlighted both the efficacy and side effects associated with this compound. A notable side effect reported is ejaculatory dysfunction, observed in several patients during treatment:
- Case Study Overview :
- Patient 1 : A 34-year-old male with paranoid schizophrenia experienced dry orgasms after two weeks on this compound at a dose of 8 mg/day. Symptoms resolved upon discontinuation.
- Patient 2 : A 29-year-old male switched from olanzapine to this compound at 6 mg/day reported similar symptoms, which also resolved after stopping the medication.
- Patient 3 : A 19-year-old male on this compound at 4 mg/day exhibited ejaculatory dysfunction, which improved after switching medications .
These cases emphasize the need for monitoring sexual side effects in patients treated with this compound, particularly among those transitioning from other antipsychotic therapies.
Research Findings
Extensive research has been conducted on iloperidone's efficacy in treating schizophrenia:
- Efficacy Studies : Clinical trials indicate that iloperidone is effective in reducing both positive and negative symptoms of schizophrenia, showing comparable results to other atypical antipsychotics like risperidone and haloperidol .
- Long-term Safety : Long-term studies suggest that iloperidone maintains its effectiveness while exhibiting a favorable safety profile compared to traditional treatments .
Properties
Molecular Formula |
C24H27FN2O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C24H27FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3/i2D3 |
InChI Key |
XMXHEBAFVSFQEX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |
Origin of Product |
United States |
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